4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
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Description
4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C28H25ClFN3O5 and its molecular weight is 537.97. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Routes
Research by Yoshida et al. (2014) describes the development of a practical and scalable synthetic route to a novel If channel inhibitor, highlighting the challenges and solutions in synthesizing complex quinazoline derivatives. This study exemplifies the efforts in optimizing synthesis pathways for compounds with potential therapeutic applications, emphasizing the significance of efficient, scalable, and environmentally friendly synthetic methods (Yoshida et al., 2014).
Imaging Agents for Tumor Analysis
Fluorine-18-labeled benzamide analogues have been evaluated as ligands for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. The research conducted by Tu et al. (2007) demonstrates how fluorine-containing benzamide analogs, through their interaction with sigma2 receptors, provide insights into the status of solid tumors, facilitating the development of targeted imaging agents for cancer diagnosis (Tu et al., 2007).
Drug Interaction Studies
The interaction between fluorodihydroquinazolin derivatives and human serum albumin (HSA) has been explored to understand how these compounds interact with proteins, which is crucial for their distribution, efficacy, and safety as potential therapeutics. The study by Wang et al. (2016) sheds light on the binding mechanisms, indicating that fluorine substitution in the benzene ring can significantly affect the interactions, potentially influencing the pharmacokinetics of such compounds (Wang et al., 2016).
properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O5/c1-37-24-12-19-23(13-25(24)38-2)32(15-20-21(29)4-3-5-22(20)30)28(36)33(27(19)35)14-16-6-8-17(9-7-16)26(34)31-18-10-11-18/h3-9,12-13,18H,10-11,14-15H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVODCJJDYYZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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